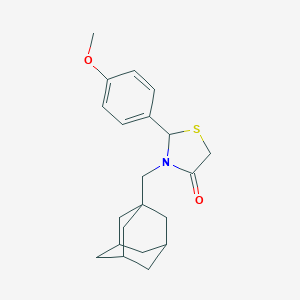![molecular formula C21H19N3O2S B377833 N-[3-[(2-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyridine-3-carboxamide](/img/structure/B377833.png)
N-[3-[(2-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[(2-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyridine-3-carboxamide is a complex organic compound with a unique structure that combines elements of pyridine, thiophene, and carbamoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which involves the cyclization of a suitable precursor to form the cyclopenta[b]thiophene ring. This is followed by the introduction of the pyridine and carbamoyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-[(2-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
N-[3-[(2-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical properties.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.
Mecanismo De Acción
The mechanism of action of N-[3-[(2-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation, depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- N-{3-[(2-chlorophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyridine-3-carboxamide
- N-{3-[(2-fluorophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyridine-3-carboxamide
- N-{3-[(2-bromophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyridine-3-carboxamide
Uniqueness
N-[3-[(2-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyridine-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 2-methylphenyl group, in particular, influences its reactivity and interaction with molecular targets, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C21H19N3O2S |
|---|---|
Peso molecular |
377.5g/mol |
Nombre IUPAC |
N-[3-[(2-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H19N3O2S/c1-13-6-2-3-9-16(13)23-20(26)18-15-8-4-10-17(15)27-21(18)24-19(25)14-7-5-11-22-12-14/h2-3,5-7,9,11-12H,4,8,10H2,1H3,(H,23,26)(H,24,25) |
Clave InChI |
SLZKHCYYXOSDRN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CN=CC=C4 |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-dichloro-2-methoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B377752.png)
![3,3-dimethyl-1-[3-(4-morpholinyl)-3-oxopropyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B377755.png)

![3-[(4-methoxybenzylidene)amino]-2-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B377757.png)
![3-[(3-methoxybenzylidene)amino]-2-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B377758.png)
![3-[(3-iodobenzylidene)amino]-2-(3-iodophenyl)-4(3H)-quinazolinone](/img/structure/B377760.png)
![3-[(3,4-dimethoxybenzylidene)amino]-2-(3,4-dimethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B377762.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone]](/img/structure/B377763.png)
![2-(2-furyl)-3-[(2-methoxybenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B377767.png)
![2-(2-furyl)-3-[(3-methoxybenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B377771.png)
![2-[(3-Bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B377775.png)
![N-(4-{[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]amino}phenyl)acetamide](/img/structure/B377777.png)
![5-(4-methoxyphenyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[b]phenanthridin-1(2H)-one](/img/structure/B377778.png)
